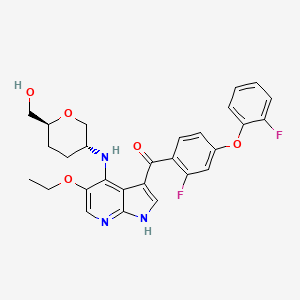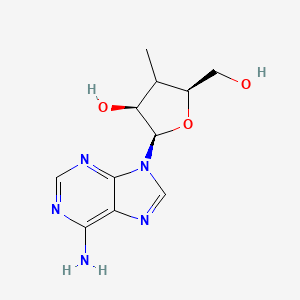
2-Methylthio Isopentenyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthio Isopentenyladenosine is a modified nucleoside found in transfer RNA (tRNA). This compound is characterized by the presence of a methylthio group attached to the 2-position of the adenosine ribose and an isopentenyl group linked to the N6 position of the purine base. It plays a crucial role in the regulation of translational accuracy and the modulation of protein synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio Isopentenyladenosine typically involves the enzymatic conversion of N6-isopentenyladenosine to this compound. This conversion is mediated by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) at position A37 of mitochondrial DNA-encoded tRNAs .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as this compound is primarily studied in a research context. the enzymatic synthesis approach mentioned above could be scaled up for industrial applications if needed.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylthio Isopentenyladenosine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized under specific conditions.
Substitution: The isopentenyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the isopentenyl position .
Aplicaciones Científicas De Investigación
2-Methylthio Isopentenyladenosine has several scientific research applications, including:
Chemistry: It is used to study post-transcriptional modifications in tRNA and their impact on RNA functionality.
Biology: It plays a role in the regulation of gene expression and the enhancement of tRNA stability.
Medicine: Research has shown its involvement in cellular stress responses and potential as a biomarker for cellular health and dysfunction.
Mecanismo De Acción
The mechanism of action of 2-Methylthio Isopentenyladenosine involves its incorporation into tRNA, where it enhances the stability and functionality of the tRNA molecule. This modification facilitates correct codon-anticodon base-pairing, promoting efficient protein translation. The enzyme Cdk5rap1 specifically converts N6-isopentenyladenosine to this compound, regulating mitochondrial translation and energy metabolism .
Comparación Con Compuestos Similares
2-Methylthio N6-threonylcarbamoyladenosine: Another modified nucleoside found in tRNA, which also involves a methylthio group but differs in the attached functional group.
N6-isopentenyladenosine: The precursor to 2-Methylthio Isopentenyladenosine, lacking the methylthio modification.
Uniqueness: this compound is unique due to its dual modification with both a methylthio and an isopentenyl group. This combination enhances its stability and functionality within the cellular milieu, making it a critical component in the regulation of translational accuracy and protein synthesis .
Propiedades
Fórmula molecular |
C16H23N5O4S |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11+,12?,15-/m1/s1 |
Clave InChI |
VZQXUWKZDSEQRR-WABSSEDKSA-N |
SMILES isomérico |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)C |
SMILES canónico |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


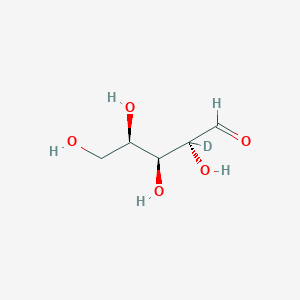
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)
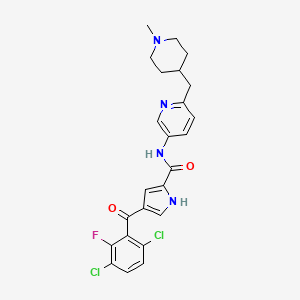
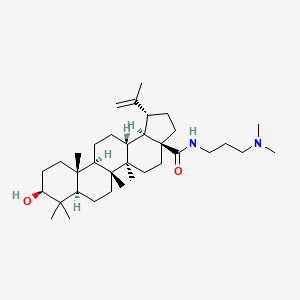

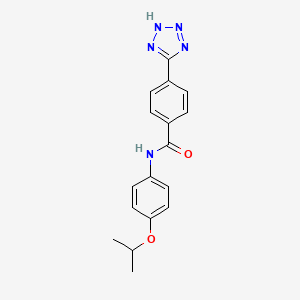
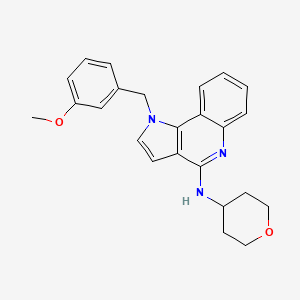

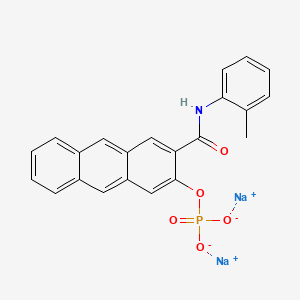
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)
